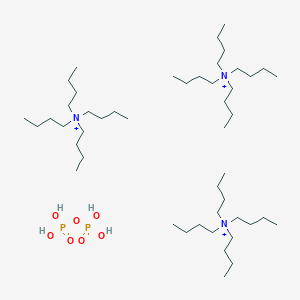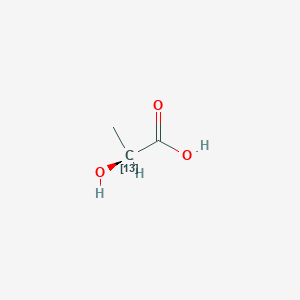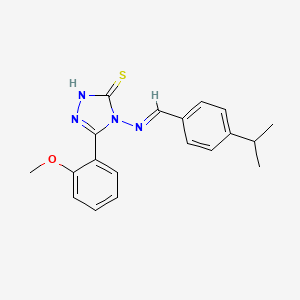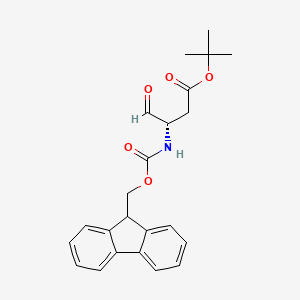
Sodium L-lactate-2-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium L-lactate-2-d1: is a deuterated form of sodium L-lactate, where one of the hydrogen atoms is replaced by deuterium. The compound has a molecular formula of CH3CD(OH)COONa and a molecular weight of 113.07 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium L-lactate-2-d1 can be synthesized by the deuteration of L-lactic acid followed by neutralization with sodium hydroxide. The deuteration process involves the replacement of a hydrogen atom with deuterium, typically using deuterium oxide (D2O) as the deuterium source .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration of L-lactic acid, followed by purification and neutralization processes. The compound is often produced in solution form with a concentration of 45-55% (w/w) in water .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium L-lactate-2-d1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyruvate using oxidizing agents.
Reduction: It can be reduced to propionic acid under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Pyruvate
Reduction: Propionic acid
Substitution: Various substituted lactates depending on the reagent used.
Applications De Recherche Scientifique
Sodium L-lactate-2-d1 has diverse applications in scientific research, including:
Mécanisme D'action
Sodium L-lactate-2-d1 exerts its effects through various mechanisms:
Metabolic Pathways: It is metabolized to carbon dioxide and water, consuming hydrogen cations in the process.
Signaling Molecules: Acts as a signaling molecule in cellular metabolism, influencing immune cell functions and stress response mechanisms.
Neuroprotection: Activates stress response pathways, including the Nrf2/Keap1/ARE system.
Comparaison Avec Des Composés Similaires
Sodium L-lactate: Non-deuterated form with similar chemical properties but without the isotopic labeling.
Sodium D-lactate: The D-isomer of sodium lactate, differing in stereochemistry.
Sodium DL-lactate: A racemic mixture of both L- and D-isomers.
Uniqueness: Sodium L-lactate-2-d1 is unique due to its deuterium labeling, which makes it valuable for isotopic studies and tracing metabolic pathways. This isotopic substitution provides distinct advantages in analytical techniques like mass spectrometry and NMR spectroscopy .
Propriétés
Formule moléculaire |
C3H5NaO3 |
|---|---|
Poids moléculaire |
113.07 g/mol |
Nom IUPAC |
sodium;(2S)-2-deuterio-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i2D; |
Clé InChI |
NGSFWBMYFKHRBD-QEKRQAICSA-M |
SMILES isomérique |
[2H][C@](C)(C(=O)[O-])O.[Na+] |
SMILES canonique |
CC(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)




![[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride](/img/structure/B12057797.png)


![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)
![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)


